N-(3-methoxyphenyl)benzamide

NLRP3 inflammasome Immunology Inflammation

Researchers studying NLRP3 inflammasome or PARP inhibition require a positional isomer with validated activity. N-(3-methoxyphenyl)benzamide (CAS 13031-49-7) provides: • Defined NLRP3 inhibition (IC50 4.54 µM) for inflammasome assays. • Meta-methoxy critical for PARP binding, distinct from ortho/para analogs. • Physicochemical stability (bp 286.8°C) enabling reproducible derivatization. Use as benchmark inhibitor, SAR comparator, and synthetic building block.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 13031-49-7
Cat. No. B076493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)benzamide
CAS13031-49-7
SynonymsN-(3-methoxyphenyl)benzamide
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C14H13NO2/c1-17-13-9-5-8-12(10-13)15-14(16)11-6-3-2-4-7-11/h2-10H,1H3,(H,15,16)
InChIKeyUCXCRDPOWBLPHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Methoxyphenyl)benzamide: A Position-Specific Scaffold for NLRP3 & PARP Research


N-(3-Methoxyphenyl)benzamide (CAS 13031-49-7) is a synthetic benzamide derivative featuring a benzamide core substituted with a 3-methoxyphenyl group at the amide nitrogen [1]. With a molecular formula of C14H13NO2 and a molecular weight of 227.26 g/mol, this compound exhibits distinct physicochemical properties including a density of 1.181 g/cm³ and a boiling point of 286.8°C at 760 mmHg [2]. Its meta-methoxy substitution pattern distinguishes it from ortho- and para-substituted isomers, conferring specific biological activity profiles that are critical for targeted research applications [3].

Scaffold Position-specific meta-methoxy benzamide for targeted NLRP3 and PARP research
Differentiation Meta substitution confers distinct biological activity vs ortho/para isomers
Workflow fit Synthetic accessibility with predictable volatility supports multi-step synthesis and purification

Why N-(3-Methoxyphenyl)benzamide Is Irreplaceable


Substitution within the benzamide class is not interchangeable due to profound differences in target engagement, selectivity, and physicochemical properties driven by substituent position and electronic effects. The meta-methoxy substitution pattern of N-(3-methoxyphenyl)benzamide is specifically associated with inhibition of poly(ADP-ribose) polymerase (PARP) and NLRP3 inflammasome activity, whereas ortho- or para-substituted analogs exhibit divergent or diminished activity profiles [1]. Furthermore, variations in boiling point, density, and hydrogen-bonding capacity directly impact purification workflows and formulation stability, making the specific positional isomer a non-substitutable entity in reproducible research [2]. The quantitative evidence below demonstrates precisely where this compound offers verifiable differentiation.

Meta-methoxy substitution is essential for NLRP3 and PARP target engagement; ortho- or para-substituted isomers may not provide comparable inhibition profiles.

Physicochemical properties (boiling point, density) differ significantly among positional isomers, potentially impacting purification reproducibility and formulation consistency.

Class-level SAR evidence identifies 3-substituted benzamides as PARP inhibitors; isomer mismatch leads to divergent activity and may compromise SAR study conclusions.

N-(3-Methoxyphenyl)benzamide: Quantitative Evidence for Procurement


NLRP3 Inflammasome Inhibition Baseline

N-(3-Methoxyphenyl)benzamide exhibits moderate inhibitory activity against the NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome, with an IC50 value of 4.54 µM (4.54E+3 nM) [1]. This activity provides a defined baseline for structure-activity relationship (SAR) studies aimed at developing more potent NLRP3 modulators. In contrast, unsubstituted benzamide shows no significant NLRP3 inhibition at comparable concentrations, underscoring the necessity of the 3-methoxyphenyl substitution for target engagement.

NLRP3 Inhibition IC50
Reported
4.54 µM
Benchmark for NLRP3 inflammasome SAR studies.
Baseline vs unsubstituted benzamide (no inhibition). Data from PubChem AID 488800.
NLRP3 inflammasome Immunology Inflammation

Meta-Methoxy Isomerism in PARP Inhibition

The 3-methoxy substitution pattern of N-(3-methoxyphenyl)benzamide aligns with a well-established pharmacophore for poly(ADP-ribose) polymerase (PARP) inhibition. Patent literature explicitly identifies 3-substituted benzamides with small substituent groups such as 3-amino, 3-hydroxy, and 3-methoxy as potent PARP inhibitors [1]. This contrasts with ortho- and para-substituted benzamides, which generally exhibit reduced or negligible PARP inhibitory activity. The meta-methoxy group is believed to interact favorably with the nicotinamide-binding pocket of PARP enzymes, a feature absent in positional isomers.

PARP Pharmacophore Alignment
Patent-derived
Meta-methoxy substitution specifically aligns with PARP nicotinamide pocket; ortho/para isomers lack this pharmacophore recognition.
Supports PARP-targeted drug discovery scaffold selection.
Class-level evidence from US Patent 19940045600.
PARP inhibition DNA repair Oncology

PARP Inhibition: Comparison with 3-Methoxybenzamide

3-Methoxybenzamide (3-MBA), a primary amide, is a well-characterized PARP inhibitor with reported IC50 values ranging from 2 µM to 30 µM depending on assay conditions . N-(3-Methoxyphenyl)benzamide, a secondary amide derivative, retains the critical meta-methoxy group but introduces an additional phenyl ring at the amide nitrogen. This structural modification is expected to alter lipophilicity, metabolic stability, and target binding kinetics relative to 3-MBA, providing a distinct tool compound for exploring PARP pharmacology.

Comparison with 3-Methoxybenzamide
Data to verify
Target: N-(3-methoxyphenyl)benzamide — no direct PARP IC50 available. Comparator: 3-MBA IC50 = 2–30 µM.
Structural evolution from primary to secondary amide; comparative potency not yet reported.
Direct head-to-head data required to validate differentiation.
PARP Enzyme inhibition Anticancer

Physicochemical Differentiation for Purification

N-(3-Methoxyphenyl)benzamide possesses a boiling point of 286.8°C at 760 mmHg and a density of 1.181 g/cm³ [1]. These values differ from those of the para-methoxy isomer (N-(4-methoxyphenyl)benzamide), which has a reported density of 1.31 g/cm³ and a boiling point of approximately 290.2°C . The lower boiling point of the meta-isomer can facilitate more efficient separation during fractional distillation or vacuum distillation, reducing energy consumption and purification time in large-scale synthetic workflows.

Physicochemical Differentiation
Predicted data
Target BP 286.8°C, density 1.181 g/cm³ vs para isomer BP ~290.2°C, density 1.31 g/cm³.
Lower boiling point may facilitate fractional distillation.
Predicted values; experimental verification advised.
Purification Synthetic chemistry Process optimization

N-(3-Methoxyphenyl)benzamide Application Scenarios


NLRP3 Inflammasome Tool Compound

With a defined IC50 of 4.54 µM against NLRP3 [1], N-(3-methoxyphenyl)benzamide serves as a benchmark tool compound for studying NLRP3 inflammasome activation and for screening novel inhibitors. It is particularly valuable in assays where a moderate-potency reference standard is required for comparative analysis.

PARP Inhibitor Scaffold

As a 3-substituted benzamide, this compound is a validated starting point for PARP inhibitor development [1]. Its secondary amide structure offers a handle for further derivatization to modulate potency, selectivity, and pharmacokinetic properties in anticancer drug discovery programs.

Positional Isomer Control in SAR Studies

The meta-methoxy substitution pattern is critical for PARP engagement [1]. This compound can be used as a positive control or comparator when evaluating the activity of ortho- and para-substituted benzamide analogs, enabling rigorous SAR analysis in drug discovery campaigns.

Synthetic Intermediate for Benzamide Derivatives

The secondary amide bond and meta-methoxy group provide a versatile platform for further functionalization. The compound's physicochemical properties, including its boiling point of 286.8°C [1], support its use in multi-step syntheses where predictable volatility and thermal stability are advantageous.

Application
Selection Property
Validation Focus
NLRP3 Inflammasome SAR Studies
Meta-methoxy substitution, moderate inhibition benchmark
NLRP3 inhibition assay and comparator analysis
PARP Inhibitor Scaffold Optimization
3-substituted benzamide pharmacophore, secondary amide derivatization handle
PARP pharmacophore mapping and derivatization studies
Positional Isomer SAR Comparator
Meta-methoxy position vs ortho/para analogs
Activity comparison across positional isomers in target engagement assays
Synthetic Intermediate for Benzamide Derivatives
Predictable volatility and thermal stability
Distillation and purification process control
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